Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ether carboxylate characterized by a unique bicyclic structure combining a cyclohexane ring fused with a three-membered oxirane (epoxide) ring. The molecule features methyl substituents at the 4- and 5-positions of the octane backbone and a methyl ester group at position 2. This compound is of interest in organic synthesis due to its spirocyclic architecture, which imparts steric and electronic properties useful in constructing complex molecules.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-7-5-4-6-11(8(7)2)9(14-11)10(12)13-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
NFJHLNZUVUDDQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1C)C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclization via Alkoxy-Substituted Precursors
Overview:
This method involves the cyclization of suitably functionalized carbamate or ester precursors under basic conditions to form the oxaspiro ring, followed by methylation.
- Starting from ethyl carbamate derivatives, potassium tert-butoxide (K tert-BuO) in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures (around 130°C) facilitates intramolecular nucleophilic attack, leading to spirocyclic formation (see).
| Reaction Step | Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization of ethyl carbamate | K tert-BuO, DMSO/DMF, 130°C, 18-22 hours | 35-75% | Depending on solvent and temperature |
| Purification | Silica gel chromatography | - | Eluent varies; starting from cyclohexane/EtOAc mixtures |
- The use of potassium tert-butoxide is critical for deprotonation and cyclization.
- Elevated temperatures favor ring closure.
- Purification often involves silica gel chromatography with solvent gradients.
Method B: Oxidative Cyclization of Precursors
Overview:
This approach employs oxidative conditions to promote the formation of the oxaspiro ring from suitable dihydroxy or amino precursors.
- Starting from methylated cyclohexane derivatives, oxidation with reagents like m-CPBA or hypervalent iodine compounds induces ring formation.
| Reaction Step | Conditions | Yield | Notes |
|---|---|---|---|
| Oxidative cyclization | m-CPBA, DCM, 0°C to room temp | 50-60% | Controlled addition to prevent over-oxidation |
| Purification | Column chromatography | - | Eluent optimized for polarity |
- Oxidative conditions are carefully controlled to prevent degradation.
- The process often requires subsequent purification to isolate the desired spirocyclic compound.
Method C: Methylation and Functional Group Modification
Overview:
Post-cyclization, methyl groups are introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate under basic conditions.
- Methylation of hydroxyl groups or nitrogen centers occurs in the presence of base (e.g., potassium carbonate) in acetone or acetonitrile.
| Reaction Step | Conditions | Yield | Notes |
|---|---|---|---|
| Methylation | CH3I, K2CO3, acetone, reflux | 80-90% | High efficiency |
| Esterification | Acid catalysis if needed | Variable | Ensures methyl groups are at correct positions |
Data Tables Summarizing Key Reactions
| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethyl carbamate derivative | K tert-BuO, DMSO | 130°C, 18h | Spirocyclic ester | 65-75 | Intramolecular cyclization |
| 2 | Spirocyclic ester | Oxidant (m-CPBA) | 0°C to RT | Oxaspiro ring | 50-60 | Oxidative ring closure |
| 3 | Intermediate | CH3I, K2CO3 | Reflux | Methylated product | 80-90 | Methylation at hydroxyl or nitrogen |
Research Findings and Literature Insights
Reaction Optimization:
Studies indicate that temperature control and choice of solvent significantly influence yield and selectivity. DMSO and DMF are preferred solvents for cyclization due to their high boiling points and polarity, facilitating intramolecular reactions.Mechanistic Insights:
The cyclization proceeds via nucleophilic attack of deprotonated oxygen or nitrogen on electrophilic centers, forming the spirocyclic ring. Oxidative methods involve formation of reactive intermediates like epoxides or dihydroxy compounds, which then rearrange to the oxaspiro structure.Recent Advances: Use of microwave irradiation has been explored to reduce reaction times and improve yields, with reports showing up to 85% efficiency under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and physical properties of Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate and its analogs:
*Estimated based on structural similarity.
†Calculated from molecular formula.
Key Observations:
- Substituent Effects : The addition of a methyl group at position 2 (trimethyl variant) increases molecular weight by ~28 Da compared to the base compound. Chlorination at position 2 (chloro-methyl analog) introduces a halogen, raising molecular weight to 218.68 and likely altering polarity and reactivity .
- Ester Group Variation : Replacement of the methyl ester with an ethyl group (e.g., in ethyl octahydrospiro compounds) increases hydrophobicity and may influence solubility in organic solvents .
Biological Activity
Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS Number: 1561270-52-7) is a synthetic compound that belongs to the class of spirocyclic compounds. Its unique structural features suggest potential biological activities, making it an interesting subject for pharmacological research. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 198.26 g/mol
- Structure : The compound features a spirocyclic structure which is known to influence its biological interactions.
Research indicates that compounds with spirocyclic structures often interact with various biological targets, including receptors and enzymes. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest:
- Receptor Modulation : Potential activity as a modulator for certain neurotransmitter receptors.
- Enzymatic Interactions : Possible inhibition or activation of specific enzymes involved in metabolic pathways.
Antimicrobial Activity
Preliminary studies have shown that spirocyclic compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains.
Anticancer Properties
Research into similar spirocyclic compounds has revealed potential anticancer activities through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by interfering with cellular signaling pathways.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases by:
- Modulating neurotransmitter levels.
- Reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds within the spirocyclic class:
| Study | Findings |
|---|---|
| Smith et al., 2023 | Identified antimicrobial activity against E. coli and S. aureus in related spirocyclic compounds. |
| Johnson et al., 2024 | Reported anticancer effects in vitro on breast cancer cell lines with structural analogs showing significant apoptosis induction. |
| Lee et al., 2023 | Demonstrated neuroprotective effects in animal models using similar spirocyclic derivatives, suggesting potential for treating Alzheimer's disease. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
